

Technical Guide: Molecular Weight of 3-(4-Chlorophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propanoic acid

Cat. No.: B181324

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Chlorophenyl)propanoic acid, also known as p-chlorohydrocinnamic acid, is a carboxylic acid derivative utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceutical agents.^[1] An accurate understanding of its fundamental physicochemical properties, particularly its molecular weight, is critical for stoichiometric calculations in synthesis, structural elucidation, and regulatory documentation. This guide provides a detailed overview of the molecular weight of **3-(4-Chlorophenyl)propanoic acid**, methods for its experimental determination, and the logical basis for its calculation.

Molecular Weight and Composition

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for **3-(4-Chlorophenyl)propanoic acid** is $C_9H_9ClO_2$.^{[1][2][3][4][5][6][7]} Based on this formula, the calculated molecular weight is approximately 184.62 g/mol.^{[3][4][5][6][7]}

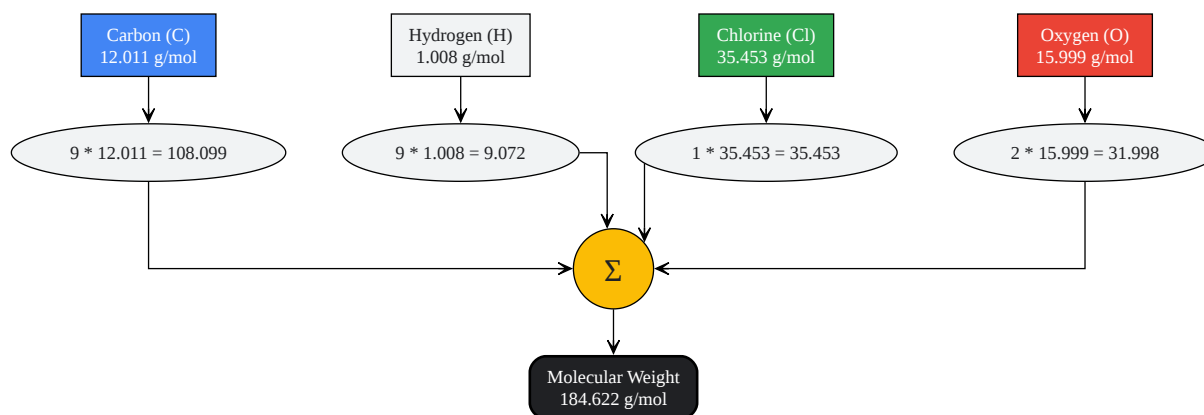
The following table summarizes the atomic composition of **3-(4-Chlorophenyl)propanoic acid** and the calculation of its molecular weight.

Constituent Element	Chemical Symbol	Count in Molecule	Standard Atomic Weight (g/mol)	Contribution to Molecular Weight (g/mol)
Carbon	C	9	12.011	108.099
Hydrogen	H	9	1.008	9.072
Chlorine	Cl	1	35.453	35.453
Oxygen	O	2	15.999	31.998
Total	C ₉ H ₉ ClO ₂	184.622		

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight variations based on isotopic composition.

Logical Framework for Molecular Weight Calculation

The calculation of molecular weight is a direct summation based on the empirical formula of the compound. This logical relationship can be visualized as a workflow where individual atomic weights are multiplied by their frequency in the molecule and then summed to yield the final molecular weight.



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Calculation of the molecular weight of $C_9H_9ClO_2$.

Experimental Protocol for Molecular Weight Determination

While the theoretical molecular weight is useful, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for accurate molecular weight determination of organic compounds.[8][9]

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

- Objective: To experimentally determine the accurate mass of **3-(4-Chlorophenyl)propanoic acid**.
- Materials & Reagents:
 - **3-(4-Chlorophenyl)propanoic acid** sample (purity >98%)

- LC-MS grade methanol
- LC-MS grade water
- Formic acid (for solvent modification)
- Calibrant solution (e.g., sodium formate or a suitable commercial mix for the relevant mass range)
- Instrumentation:
 - High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF, Waters Synapt G2-Si, or similar)
 - Liquid Chromatography (LC) system for sample introduction (optional, direct infusion can be used)
 - Syringe pump for direct infusion
- Sample Preparation:
 - Prepare a stock solution of the analyte by dissolving 1 mg of **3-(4-Chlorophenyl)propanoic acid** in 1 mL of methanol to create a 1 mg/mL solution.
 - Prepare a working solution by diluting the stock solution 1:1000 in a 50:50 methanol:water solution to a final concentration of 1 µg/mL. This concentration may require optimization.
- Instrumental Setup & Calibration:
 - Configure the ESI source to operate in negative ion mode, as carboxylic acids readily deprotonate to form $[M-H]^-$ ions.
 - Key ESI source parameters:
 - Capillary Voltage: ~3500 V
 - Nebulizer Gas (N_2): ~30 psi
 - Drying Gas (N_2): ~8 L/min at 300°C

- Fragmentor Voltage: ~100-120 V (a non-fragmenting voltage)
- Perform a mass axis calibration across the desired mass range (e.g., m/z 50-500) using the calibrant solution according to the manufacturer's protocol. Ensure the calibration provides mass accuracy below 5 ppm.
- Data Acquisition:
 - Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire data in full scan mode for at least 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. The expected ion is the deprotonated molecule $[\text{M}-\text{H}]^-$ at an m/z of approximately 183.02.
- Data Analysis:
 - Process the acquired spectrum using the instrument's software.
 - Identify the peak corresponding to the $[\text{M}-\text{H}]^-$ ion. The monoisotopic mass should be observed.
 - The software will calculate the neutral mass of the compound from the measured m/z of the deprotonated ion.
 - Confirm the isotopic pattern of the ion, which should clearly show the presence of one chlorine atom (the A+2 peak, corresponding to the ^{37}Cl isotope, will have an intensity of approximately one-third of the A peak for the ^{35}Cl isotope).
 - The final experimentally determined molecular weight should be compared to the theoretical value (184.622 Da for the average mass, or 184.02926 Da for the monoisotopic mass). The result should be within the instrument's mass accuracy tolerance (e.g., <5 ppm).

This protocol provides a robust framework for the precise and accurate experimental determination of the molecular weight of **3-(4-Chlorophenyl)propanoic acid**, a critical step in chemical research and development.

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